molecular formula C26H26ClN3O8 B1246418 methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate

methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate

Cat. No.: B1246418
M. Wt: 544 g/mol
InChI Key: ILRQRCTVPANBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis Techniques

  • Pyrroloquinoline Synthesis : A study conducted by Bałczewski et al. (1994) explored the selenium dioxide oxidation of methyl groups in quinoline derivatives, leading to the production of pyrrolo[4,3,2-de]quinoline. This research can be significant in understanding the synthesis processes related to methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate (Bałczewski et al., 1994).

  • Quinoline Derivatives Synthesis : Research by Fathala and Pazdera (2017) focused on developing a series of quinoline amino acid esters, which are key intermediates for the preparation of compounds similar to the methyl 8-chloro-4-hydroxy-2-methyl compound. This research contributes to the broader understanding of synthesizing complex quinoline derivatives (Fathala & Pazdera, 2017).

  • Synthesis of Pyrroloquinolines : A study by Roberts et al. (1997) detailed the synthesis of various pyrrolo[4,3,2-de]quinolines. Their methodology could provide insights into the synthetic pathways applicable to methyl 8-chloro-4-hydroxy-2-methyl compounds (Roberts et al., 1997).

Biological Activity and Applications

  • Antibacterial Agents : Ishikawa et al. (1990) synthesized a series of pyrroloquinolines with significant antibacterial activities. This implies potential medical applications for similar compounds, including the methyl 8-chloro-4-hydroxy-2-methyl compound in treating infections (Ishikawa et al., 1990).

  • Cytotoxicity and Antiviral Applications : Helissey et al. (1989) explored the synthesis and cytotoxicity of 11H-indolo[3,2-c]quinolinediones, which could be relevant for understanding the cytotoxic and potentially antiviral properties of related compounds like methyl 8-chloro-4-hydroxy-2-methyl (Helissey et al., 1989).

  • Potential Inhibitors of Hepatitis B Virus : Kovalenko et al. (2020) investigated compounds with structures similar to methyl 8-chloro-4-hydroxy-2-methyl for their potential as inhibitors of Hepatitis B Virus replication, suggesting a possible application in antiviral therapy (Kovalenko et al., 2020).

Properties

Molecular Formula

C26H26ClN3O8

Molecular Weight

544 g/mol

IUPAC Name

methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate

InChI

InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3

InChI Key

ILRQRCTVPANBBE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Cl)C(=O)OC

synonyms

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 8-chloro-2,3,6,7,8,9-hexahydro-4-hydroxy-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester
duocarmycin C1
pyrindamycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate
Reactant of Route 2
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate
Reactant of Route 3
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate
Reactant of Route 4
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 8-chloro-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate

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